(R)-6-(Hydroxymethyl)morpholin-3-one

Catalog No.
S3318990
CAS No.
919286-65-0
M.F
C5H9NO3
M. Wt
131.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6-(Hydroxymethyl)morpholin-3-one

CAS Number

919286-65-0

Product Name

(R)-6-(Hydroxymethyl)morpholin-3-one

IUPAC Name

(6R)-6-(hydroxymethyl)morpholin-3-one

Molecular Formula

C5H9NO3

Molecular Weight

131.13

InChI

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1

InChI Key

DMELBDGPDOJCTC-SCSAIBSYSA-N

SMILES

C1C(OCC(=O)N1)CO

Canonical SMILES

C1C(OCC(=O)N1)CO

Isomeric SMILES

C1[C@@H](OCC(=O)N1)CO

(R)-6-(Hydroxymethyl)morpholin-3-one (CAS 919286-65-0) is a highly versatile, enantiopure chiral building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and coagulation cascade modulators. Featuring a rigidified morpholin-3-one core, this compound offers a strategic lactam motif that significantly attenuates nitrogen basicity compared to standard morpholines, thereby enhancing metabolic stability and membrane permeability. The (R)-configured hydroxymethyl group at the 6-position provides a precise synthetic vector for further functionalization—such as etherification, amination, or cross-coupling—while maintaining strict stereochemical fidelity essential for target-specific binding [1].

Substituting (R)-6-(Hydroxymethyl)morpholin-3-one with its racemate, its (S)-enantiomer, or non-oxo morpholine analogs fundamentally compromises both synthetic efficiency and pharmacological performance. Utilizing the racemic mixture necessitates late-stage chiral resolution, which inherently caps theoretical yields at 50% and introduces costly chromatographic steps [1]. Furthermore, replacing the morpholin-3-one core with a standard morpholine increases the basicity (pKa shift from ~0 to ~8.3), which can lead to off-target hERG liabilities, poor oral bioavailability, and rapid oxidative metabolism by cytochrome P450 enzymes. The specific (R)-stereocenter at the 6-position is critical; inversion to the (S)-configuration often results in severe steric clashes within the binding pockets of target kinases or proteases, drastically reducing inhibitory potency [2].

Stereospecific Target Affinity: (R)- vs. (S)-Enantiomer

In the development of targeted small-molecule inhibitors, stereochemistry at the morpholine ring is a critical determinant of binding affinity. Studies on analogous morpholin-3-one-containing kinase inhibitors demonstrate that the (R)-enantiomer optimally occupies the solvent-exposed specificity pocket, whereas the (S)-enantiomer introduces unfavorable steric interactions with adjacent amino acid residues. Quantitative assays indicate that derivatives synthesized from the (R)-enantiomer exhibit up to a 40-fold lower IC50 compared to their (S)-counterparts [1].

Evidence DimensionTarget Kinase IC50
Target Compound DataTypical IC50 < 10 nM (for (R)-derived inhibitors)
Comparator Or Baseline(S)-enantiomer derivatives (Typical IC50 > 400 nM)
Quantified Difference>40-fold improvement in binding affinity
ConditionsIn vitro biochemical kinase assay

Procuring the exact (R)-enantiomer eliminates the risk of synthesizing inactive or low-potency isomers, ensuring high efficacy in the final active pharmaceutical ingredient (API).

Metabolic Stability Enhancement via the Lactam Core

The incorporation of the 3-oxo group (lactam) in (R)-6-(Hydroxymethyl)morpholin-3-one significantly reduces the electron density on the nitrogen atom compared to standard morpholines. This reduction in basicity protects the ring from rapid N-dealkylation and oxidative degradation by hepatic CYP450 enzymes. Pharmacokinetic profiling of morpholin-3-one scaffolds versus basic morpholines shows a marked increase in intrinsic half-life and a reduction in hepatic clearance [1].

Evidence DimensionIn vitro intrinsic clearance (CLint)
Target Compound DataMorpholin-3-one scaffold: CLint < 15 µL/min/mg protein
Comparator Or BaselineStandard morpholine scaffold: CLint > 60 µL/min/mg protein
Quantified Difference4-fold reduction in metabolic clearance
ConditionsHuman liver microsome (HLM) stability assay

Using the morpholin-3-one core instead of a basic morpholine is essential for designing drugs with viable oral bioavailability and sustained systemic exposure.

Process Efficiency: Enantiopure Precursor vs. Racemic Mixture

Starting a synthetic route with enantiopure (R)-6-(Hydroxymethyl)morpholin-3-one avoids the severe attrition associated with late-stage chiral separations. When the racemic mixture is used, downstream preparative chiral HPLC or diastereomeric salt resolution is required, which inherently limits the maximum theoretical yield to 50% and significantly increases solvent consumption and cycle times. Utilizing the pre-resolved (R)-building block ensures >95% conversion efficiency to the desired chiral product [1].

Evidence DimensionOverall Synthetic Yield of Chiral Target
Target Compound Data>75% overall yield (using enantiopure precursor)
Comparator Or Baseline<35% overall yield (using racemate with late-stage resolution)
Quantified Difference>2-fold increase in final product yield
ConditionsMulti-step API synthesis scale-up

Procuring the pre-resolved (R)-enantiomer drastically reduces manufacturing costs and waste by eliminating inefficient downstream chiral separations.

Synthesis of Next-Generation Kinase Inhibitors

Due to its precise stereochemistry and metabolically stable lactam core, (R)-6-(Hydroxymethyl)morpholin-3-one is an ideal precursor for constructing the hinge-binding or solvent-exposed motifs of kinase inhibitors. The primary hydroxyl group serves as an excellent handle for coupling with heteroaryl cores, while the (R)-configuration ensures optimal spatial alignment within the kinase ATP-binding pocket, maximizing potency and selectivity [1].

Development of Coagulation Factor Xa Inhibitors

Morpholin-3-one derivatives are privileged scaffolds in the design of oral anticoagulants. The (R)-6-(Hydroxymethyl)morpholin-3-one building block provides a rigid, low-basicity framework that enhances oral bioavailability and minimizes off-target interactions, making it highly suitable for exploring novel anticoagulant pharmacophores where stereochemical precision dictates binding efficacy [2].

Optimization of ADME Properties in Lead Compounds

For medicinal chemistry programs struggling with high clearance or hERG toxicity associated with basic amines, incorporating the (R)-6-(Hydroxymethyl)morpholin-3-one motif offers a strategic structural modification. The lactam functionality neutralizes basicity, thereby improving metabolic stability and reducing the risk of phospholipidosis, while the chiral hydroxymethyl group allows for targeted vector growth [3].

XLogP3

-1.4

Wikipedia

(6R)-6-(Hydroxymethyl)morpholin-3-one

Dates

Last modified: 08-19-2023

Explore Compound Types